bromochloromethyl acetate chemical properties
bromochloromethyl acetate chemical properties
An In-depth Technical Guide to the Chemical Properties of Bromochloromethyl Acetate
Authored by: A Senior Application Scientist
Preamble: Navigating the Chemistry of a Niche Reagent
In the landscape of synthetic chemistry, certain reagents, while not commonplace, offer unique reactive profiles for specialized applications. Bromochloromethyl acetate is one such molecule. As a dihalogenated ester, its true potential lies in its role as a versatile building block and alkylating agent. This guide provides an in-depth exploration of its chemical properties, drawing upon established principles of organic chemistry and data from structurally analogous compounds to illuminate its synthesis, reactivity, and characterization. For the research scientist, understanding these core properties is paramount to harnessing its synthetic utility.
Molecular Identity and Physicochemical Characteristics
Bromochloromethyl acetate, with the CAS number 98136-99-3, is a halogenated ester. Its structure features an acetate group bound to a carbon atom that is substituted with both a bromine and a chlorine atom. This unique arrangement of functional groups dictates its chemical behavior, rendering it a potent electrophile.
The presence of two different halogens on the same carbon atom, along with the ester functionality, makes it a valuable, albeit niche, reagent in organic synthesis. Its primary utility is anticipated in the introduction of a bromochloromethyl moiety or as a precursor to other functionalized esters.
Below is a summary of its computed physicochemical properties. It is important to note that experimental data for this specific compound is not widely available in the literature; therefore, these values are based on computational models.[1]
| Property | Value | Source |
| Molecular Formula | C₃H₄BrClO₂ | PubChem[1] |
| Molecular Weight | 187.42 g/mol | PubChem[1] |
| IUPAC Name | [bromo(chloro)methyl] acetate | PubChem[1] |
| CAS Number | 98136-99-3 | PubChem[1] |
| Canonical SMILES | CC(=O)OC(Cl)Br | PubChem[1] |
| InChI Key | XCSJNAIIUIHCLR-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Purification: A Plausible Approach
While a specific, validated synthesis for bromochloromethyl acetate is not readily found in the literature, a logical synthetic route can be proposed based on established methods for preparing similar α-haloesters. A plausible approach involves the reaction of acetyl chloride with bromochloromethane in the presence of a Lewis acid catalyst, such as zinc chloride. This type of reaction is analogous to the synthesis of chloromethyl acetate from acetyl chloride and paraformaldehyde.[2]
Proposed Synthesis Pathway
The proposed reaction would proceed via the formation of a reactive intermediate from the interaction of the Lewis acid with bromochloromethane, which is then acylated by acetyl chloride.
Caption: Proposed synthesis of bromochloromethyl acetate.
Hypothetical Experimental Protocol
This protocol is illustrative and requires experimental optimization and validation.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (catalytic amount).
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Addition of Reactants: Add anhydrous dichloromethane as a solvent, followed by bromochloromethane. Cool the mixture in an ice bath.
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Acylation: Add acetyl chloride dropwise to the cooled, stirred mixture.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Workup: Quench the reaction by carefully adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Chemical Reactivity and Stability
The reactivity of bromochloromethyl acetate is dominated by the presence of two good leaving groups (bromide and chloride) on the α-carbon to the ester. This structure makes the methine carbon highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution
The primary mode of reactivity is expected to be nucleophilic substitution, likely proceeding through an SN2-type mechanism.[3] A wide range of nucleophiles can displace one or both of the halogen atoms. The relative reactivity of the C-Br and C-Cl bonds will depend on the reaction conditions and the nature of the nucleophile, with the C-Br bond generally being more labile.
Caption: General SN2 reaction pathway.
Stability Considerations
Like many α-haloesters, bromochloromethyl acetate is expected to be sensitive to moisture and heat.[4]
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Hydrolysis: In the presence of water, it will likely hydrolyze to acetic acid, bromochloromethanol (which may be unstable), and the corresponding hydrohalic acids (HBr and HCl).
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Thermal Stability: Upon heating, it may decompose to release toxic fumes of HBr and HCl.[5]
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Storage: It should be stored in a cool, dry place under an inert atmosphere.
Spectroscopic Characterization (Predicted)
No experimental spectra for bromochloromethyl acetate are readily available. However, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
| Technique | Predicted Features | Rationale/Analogous Compound Data |
| ¹H NMR | ~2.2 ppm (singlet, 3H, -CH₃); ~6.5-7.0 ppm (singlet, 1H, -CH(Br)Cl) | The methyl protons of the acetate group are expected to be a singlet around 2.2 ppm, similar to other acetate esters.[6] The methine proton is deshielded by the two electronegative halogens and the oxygen atom, leading to a significant downfield shift. For comparison, the protons in bromochloromethane appear around 5.3 ppm.[7] |
| ¹³C NMR | ~21 ppm (-CH₃); ~80-90 ppm (-CH(Br)Cl); ~168 ppm (C=O) | The methyl carbon is expected in the typical range for acetate esters. The methine carbon will be significantly shifted downfield due to the attached halogens and oxygen. The carbonyl carbon will appear in the characteristic region for esters.[6] |
| IR Spectroscopy | ~1750-1770 cm⁻¹ (strong, C=O stretch); ~1200-1250 cm⁻¹ (strong, C-O stretch); ~600-800 cm⁻¹ (C-Br and C-Cl stretches) | The C=O stretching frequency will be in the typical range for esters. The C-O stretch is also a characteristic feature. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region.[8][9] |
| Mass Spectrometry | Molecular ion (M⁺) with a characteristic isotopic pattern due to Br and Cl. | The mass spectrum will show a complex molecular ion region with peaks at m/z 186, 188, and 190, reflecting the isotopic abundances of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.[10] Common fragment ions would include the loss of Br, Cl, and the entire bromochloromethyl group, as well as the acetyl cation (m/z 43). |
Safety and Handling
Given the lack of specific safety data for bromochloromethyl acetate, it must be handled with extreme caution, assuming it possesses hazards similar to or greater than other reactive α-haloesters like bromomethyl acetate and ethyl bromoacetate.[4][11]
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Toxicity: Assumed to be highly toxic if inhaled, ingested, or absorbed through the skin.[5][11]
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Corrosivity: Expected to be corrosive, causing severe burns to the skin and eyes.
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Lachrymator: Likely a strong lachrymator, causing severe irritation to the respiratory tract.
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Personal Protective Equipment (PPE): Use in a well-ventilated fume hood is mandatory. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from sources of ignition.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.
Conclusion
Bromochloromethyl acetate is a specialized reagent with significant potential for applications in organic synthesis, particularly as an alkylating agent. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be built upon the principles of physical organic chemistry and by drawing comparisons with structurally related compounds. Its high reactivity, driven by the dihalogenated α-carbon, necessitates careful handling and storage. For the synthetic chemist, this molecule represents a tool for introducing a unique functional handle, and the predictive analysis presented in this guide serves as a foundation for its safe and effective use in research and development.
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